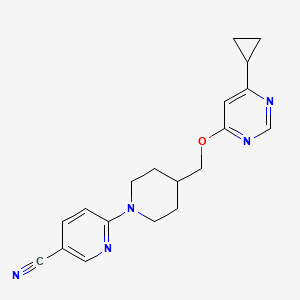

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

Description

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at the 3-position and a piperidine moiety at the 6-position. The piperidine ring is further functionalized with a methyleneoxy linker connected to a 6-cyclopropylpyrimidin-4-yl group. This structure combines a pyridine backbone with pyrimidine and piperidine heterocycles, which are common in pharmaceuticals targeting kinases or G-protein-coupled receptors (GPCRs).

Properties

IUPAC Name |

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c20-10-15-1-4-18(21-11-15)24-7-5-14(6-8-24)12-25-19-9-17(16-2-3-16)22-13-23-19/h1,4,9,11,13-14,16H,2-3,5-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATELCPLRXGSWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. This is followed by the introduction of the piperidinyl group and the cyclopropylpyrimidinyl moiety. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects. Key potential activities of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Neurological Effects : It may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation, indicating potential applications in inflammatory disorders.

Case Study 1: Anticancer Potential

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of structurally similar compounds. They found that modifications to the piperidine and pyrimidine moieties significantly enhanced cytotoxicity against various cancer cell lines, suggesting that structural optimization could yield more potent derivatives of this compound .

Case Study 2: Neurological Applications

Another study focused on the neuroprotective effects of pyrimidine derivatives, where compounds similar to this compound were evaluated for their ability to mitigate oxidative stress in neuronal cells. The results indicated significant protective effects, highlighting the potential for developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, as listed in the Catalog of Pyridine Compounds (2017), share core pyridine scaffolds but differ in substituents and heterocyclic appendages. Below is a detailed comparison:

Core Structural Differences

| Compound Name | Core Structure | Key Substituents | Molecular Features |

|---|---|---|---|

| 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile | Pyridine | - 6-position: Piperidine-linked pyrimidine with cyclopropyl - 3-position: Nitrile |

Combines pyridine, pyrimidine, and piperidine; moderate rigidity due to cyclopropane |

| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile | Pyridine | - 6-position: Pyrrolidine - 2-position: Fluorine - 3-position: Nitrile |

Smaller 5-membered pyrrolidine ring; fluorine enhances electronegativity |

| Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate | Pyridine | - 4-position: Amino-ethyl ester - 3-position: Iodo - 5-position: Nitro |

Bulky iodine and nitro groups; ester increases hydrophilicity |

| 3-Chloro-5-nitropyridin-4-ol | Pyridine | - 4-position: Hydroxyl - 3-position: Chloro - 5-position: Nitro |

Polar hydroxyl and nitro groups; chloro substituent enhances steric hindrance |

Hypothesized Property Differences

Lipophilicity: The cyclopropyl group in the target compound likely increases lipophilicity compared to fluorine or hydroxyl substituents in analogs like 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile or 3-Chloro-5-nitropyridin-4-ol. The nitrile group reduces overall hydrophobicity relative to esters or halogens.

Cyclopropane’s rigidity may reduce susceptibility to cytochrome P450 oxidation.

Electronic Effects: The pyrimidine ring in the target compound introduces two nitrogen atoms, creating additional hydrogen-bonding sites absent in simpler pyridine analogs. Nitro groups (e.g., in Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate) are strong electron-withdrawing groups, whereas the nitrile in the target compound offers moderate electron withdrawal.

Research Findings and Implications

- Kinase Inhibition Potential: The pyrimidine-piperidine motif resembles inhibitors of tyrosine kinases (e.g., EGFR), where pyrimidine derivatives act as ATP-competitive binders.

- Selectivity : The compound’s unique combination of cyclopropane and pyrimidine may reduce off-target effects compared to analogs with halogens or nitro groups.

- Synthetic Utility : The nitrile group offers a handle for further functionalization, a feature less accessible in esters or aldehydes (e.g., (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate).

Biological Activity

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 339.4 g/mol. The compound features several functional groups, including a piperidine ring, a cyclopropyl-substituted pyrimidine, and a picolinonitrile moiety, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | 6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |

| CAS Number | 2320924-35-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural components allow for binding to various biological sites, modulating their activity and leading to potential therapeutic effects. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular responses.

- Signal Pathway Interference : By interacting with signaling molecules, it may alter cellular communication.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of similar compounds. The presence of the cyclopropyl and piperidine structures is linked to enhanced binding affinity and selectivity towards target sites. Research suggests that modifications in these regions can lead to variations in pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies on similar piperidine derivatives have shown promising results in inhibiting bacterial growth.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms.

Case Studies

- Study on Antimicrobial Efficacy : A study assessed the effectiveness of piperidine derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.

- Anticancer Research : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against human cancer cell lines, showing IC50 values in the micromolar range.

Q & A

Q. How can researchers address inconsistencies in thermal stability data (e.g., DSC vs. TGA results)?

- Methodological Answer : Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting), while Thermogravimetric Analysis (TGA) measures mass loss. Discrepancies may indicate decomposition prior to melting. Use combined DSC-TGA and isothermal stability studies (e.g., 24 hours at 25–40°C) to reconcile data. FT-IR analysis of residues post-TGA can identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.